(3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone

ENaC Epithelial Sodium Channel IC50

(3,5-Diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone (CAS 76962-94-2) is a synthetic small molecule (C₈H₇ClN₆O; MW 238.63 g/mol) belonging to the 3,5-diamino-6-chloropyrazine-2-carbonyl chemical class. It is structurally characterized by a pyrazine core substituted with two amino groups, a chlorine atom, and an imidazol-1-yl methanone moiety.

Molecular Formula C8H7ClN6O
Molecular Weight 238.63 g/mol
CAS No. 76962-94-2
Cat. No. B3025195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone
CAS76962-94-2
Molecular FormulaC8H7ClN6O
Molecular Weight238.63 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C(=O)C2=C(N=C(C(=N2)Cl)N)N
InChIInChI=1S/C8H7ClN6O/c9-5-7(11)14-6(10)4(13-5)8(16)15-2-1-12-3-15/h1-3H,(H4,10,11,14)
InChIKeyDEYNCJGOBKTQET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone (CAS 76962-94-2): Chemical Identity, ENaC-Targeted Class, and Key Physicochemical Profile for Research Procurement


(3,5-Diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone (CAS 76962-94-2) is a synthetic small molecule (C₈H₇ClN₆O; MW 238.63 g/mol) belonging to the 3,5-diamino-6-chloropyrazine-2-carbonyl chemical class [1]. It is structurally characterized by a pyrazine core substituted with two amino groups, a chlorine atom, and an imidazol-1-yl methanone moiety . This compound is publicly linked to epithelial sodium channel (ENaC) blocking activity, analogous to the well-established ENaC blocker amiloride and its developmental derivatives (e.g., 552-02, GS-9411) [2]. Commercially, it is typically offered at ≥95% purity for research use only . Computed physicochemical properties include a predicted boiling point of 613.6±65.0 °C, density of 1.84±0.1 g/cm³, XLogP3-AA of 0.6, and 2 hydrogen bond donors .

Why Generic ENaC Blocker Substitution Is Not Advisable: The Structural and Pharmacodynamic Uniqueness of (3,5-Diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone


The 3,5-diamino-6-chloropyrazine scaffold is a privileged structure in epithelial sodium channel (ENaC) pharmacology, but minor structural modifications can profoundly alter potency, reversibility, and epithelial absorption kinetics [1]. For example, replacing the guanidine or acylguanidine side chain of amiloride or its direct analogs (e.g., 552-02, GS-9411) with an imidazol-1-yl methanone group, as in the target compound, is expected to change both the molecular recognition at the ENaC binding site and the physicochemical properties governing tissue permeation [2][3]. Published structure–activity relationship (SAR) studies on related 2-substituted pyrazinoylguanidines demonstrate that even subtle changes in the 2-position substituent can result in >10-fold differences in potency and significant shifts in drug off-rate (k_off) [4]. Consequently, procuring a generic “ENaC blocker” or a closely related pyrazine analog without verifying its specific structural identity and pharmacological fingerprint risks obtaining a compound with substantially different efficacy, duration of action, and epithelial transport characteristics, which could invalidate comparative experimental conclusions or lead to failed proof-of-concept studies.

Quantitative Differentiation Evidence for (3,5-Diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone vs. Amiloride and Structural Analogs


ENaC Inhibitory Potency: Target Compound vs. Amiloride (Cross-Study Comparable Data)

Although direct head-to-head ENaC inhibition data for the exact target compound have not been published in peer-reviewed literature, a closely related 3,5-diamino-6-chloropyrazine-2-carbonyl derivative (compound 552-02) demonstrated a 60- to 100-fold increase in potency over amiloride in short-circuit current (I_SC) assays using canine and human CF bronchial epithelial cells [1]. This class-level inference suggests that substitution at the 2-carbonyl position of the pyrazine core, whether with an imidazol-1-yl group (target compound) or an acylguanidine group (552-02), can dramatically enhance ENaC blockade. The target compound is described in vendor documentation as 'significantly more potent than traditional ENaC blockers like amiloride,' with a referenced potency increase of 60- to 100-fold . Caution: this specific quantitative claim appears to be extrapolated from the 552-02 dataset and has not been independently verified for (3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone.

ENaC Epithelial Sodium Channel IC50

Target Residence Time: Slower ENaC Off-Rate Relative to Amiloride

The duration of ENaC blockade is governed by the drug–channel dissociation rate (k_off). Compound 552-02, a direct structural analog sharing the 3,5-diamino-6-chloropyrazine-2-carbonyl core, exhibited a 170-fold slower k_off value compared to amiloride, as measured by patch-clamp electrophysiology in Xenopus oocytes expressing ENaC [1]. This translated into a 2- to 5-fold reduction in reversibility of ENaC block in bronchial epithelial I_SC assays [1]. The target compound, by virtue of its imidazol-1-yl methanone substituent at the 2-position, is predicted to occupy the same binding pocket and may exhibit a similarly prolonged residence time, although the exact k_off has not been experimentally determined [2].

ENaC k_off drug-target residence time

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Amiloride and GS-9411

The target compound has a computed XLogP3-AA value of 0.6 [1], which is lower than the predicted logP of amiloride (approximately 0.9) and substantially lower than that of the lipophilic side-chain-bearing derivatives such as GS-9411 (predicted logP > 2.5) [2]. It possesses 2 hydrogen bond donors (HBD) versus 3 for amiloride and ≥4 for GS-9411 [1][3]. The reduced HBD count, combined with its modest lipophilicity, may confer distinct epithelial permeability characteristics compared to more polar or more lipophilic analogs, potentially affecting both potency in submerged cell cultures and aerosol delivery formulation requirements [4].

Lipophilicity XLogP3 Hydrogen Bond Donors Physicochemical properties

Structural Novelty: Imidazol-1-yl Methanone vs. Classic Acylguanidine ENaC Blockers

The vast majority of 3,5-diamino-6-chloropyrazine-based ENaC blockers reported in the patent and primary literature feature acylguanidine, guanidine, or amide substituents at the 2-carbonyl position [1][2]. The target compound is unique in bearing an imidazol-1-yl methanone group at this position, representing a scaffold-hopping approach that replaces the basic guanidine moiety with a neutral, aromatic imidazole ring [3]. This structural divergence is likely to alter both the binding mode to ENaC and the compound's susceptibility to metabolism by airway epithelial esterases or amidases [4]. No peer-reviewed head-to-head comparison between an imidazol-1-yl methanone derivative and a classic acylguanidine has been published for this exact chemotype.

Scaffold hopping Imidazole Chemical novelty

Epithelial Permeability and Metabolic Stability: Implications of Reduced HBD and Absence of Ester-Labile Groups

Amiloride's rapid absorption across airway epithelia limits its duration of action as an inhaled CF therapy [1]. The 552-02 compound was designed with a long, polar side chain that slowed epithelial crossing but introduced metabolic liabilities (e.g., dihydroxypropoxy group susceptible to oxidative metabolism) [1][2]. The target compound, with only 2 HBDs and no extended alkyl-ether side chain, is predicted to have an intermediate epithelial permeability profile—potentially avoiding the excessively rapid absorption of amiloride while not incurring the metabolic instability and formulation complexity of side-chain-bearing analogs [3]. This represents a deliberate physicochemical trade-off that may optimize the balance between mucosal retention and metabolic clearance for topical airway delivery.

Epithelial permeability Metabolic stability Hydrogen bond donor

Optimal Research and Industrial Application Scenarios for (3,5-Diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone


In Vitro ENaC Pharmacology in Airway Epithelial Cell Models

The compound is best deployed as an ENaC inhibitor tool compound in Ussing chamber short-circuit current (I_SC) assays using primary human bronchial epithelial (HBE) cells or canine bronchial epithelial cells at air–liquid interface. Based on class-level potency data, researchers should anticipate effective ENaC blockade at sub-micromolar concentrations, with a slower washout and longer duration of action compared to amiloride [1]. This makes it suitable for prolonged airway surface liquid (ASL) height measurements (6–8 hour protocols), where sustained ENaC inhibition is required to observe synergistic effects with hypertonic saline or CFTR modulators. Users should independently verify the potency and reversibility in their specific cell system before committing to large-scale experiments.

Structure–Activity Relationship (SAR) Exploration of 2-Carbonyl Pyrazine ENaC Blockers

As a scaffold-hopping analog bearing an imidazol-1-yl methanone group, this compound fills a gap in the SAR landscape of 3,5-diamino-6-chloropyrazine-2-carbonyl derivatives [2]. It enables medicinal chemistry teams to probe the effect of replacing the canonical acylguanidine moiety with a neutral, nitrogen-containing heteroaromatic ring on ENaC potency, selectivity, and epithelial permeability. Comparative studies with amiloride, 552-02, and GS-9411 can delineate the pharmacophoric requirements for sustained, topically acting ENaC blockade and inform the design of next-generation inhaled CF therapies.

Physicochemical Profiling and Formulation Feasibility Assessment for Inhaled Delivery

With a computed XLogP3 of 0.6 and only 2 hydrogen bond donors, this compound occupies a distinct physicochemical space relative to both highly polar (amiloride) and highly lipophilic (GS-9411) ENaC blockers [3]. This intermediate profile makes it a valuable candidate for solubility, permeability, and aerosol formulation studies. Researchers can use it to benchmark the impact of moderate lipophilicity and reduced hydrogen bonding capacity on nebulizer compatibility, mucosal retention time, and systemic absorption in ex vivo or in vivo lung delivery models.

Biochemical Probe for ENaC-Dependent Ion Transport in Non-Airway Tissues

ENaC is expressed in renal distal tubules, colon, and certain sensory neurons. The target compound's imidazole-bearing structure may confer differential tissue selectivity or off-target profiles compared to guanidine-based blockers [4]. It is suitable for exploratory studies investigating ENaC function in renal cell lines (e.g., M-1 cortical collecting duct cells), colonic epithelial models, or dorsal root ganglion neurons, where amiloride's promiscuity (e.g., inhibition of Na⁺/H⁺ exchanger, adenosine receptors) can confound interpretation.

Quote Request

Request a Quote for (3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.